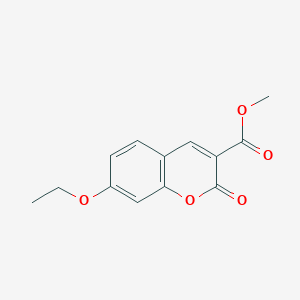

Methyl 7-Ethoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC18335213

Molecular Formula: C13H12O5

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12O5 |

|---|---|

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | methyl 7-ethoxy-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12O5/c1-3-17-9-5-4-8-6-10(12(14)16-2)13(15)18-11(8)7-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | WYPMVDZGXBTVIE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a coumarin backbone (2H-chromen-2-one) with three key functional groups:

-

A methoxy group (-OCH₃) at position 7, influencing electronic distribution and solubility.

-

An ethoxy group (-OCH₂CH₃) at position 2, contributing to steric and hydrogen-bonding properties.

-

A methyl ester (-COOCH₃) at position 3, critical for intermolecular interactions and metabolic stability.

The planar coumarin core facilitates π-π stacking, while substituents modulate conformational flexibility. Computational studies on similar esters, such as ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, reveal that the ester carbonyl group typically adopts an s-cis or s-trans conformation relative to the lactone ring, with energy differences <0.5 kcal/mol favoring s-cis arrangements . For methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate, interplanar angles between the coumarin core and ester group are expected to range between 5° and 36°, based on crystallographic data from analogs .

Table 1: Key Physicochemical Properties

Spectroscopic Identification

Characterization of this compound would employ:

-

¹H NMR: Signals for the methoxy (δ 3.8–4.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), alongside aromatic protons (δ 6.5–8.0 ppm) .

-

¹³C NMR: Lactone carbonyl at ~160 ppm, ester carbonyl at ~165 ppm, and aromatic carbons between 110–150 ppm .

-

IR Spectroscopy: Strong absorption bands for C=O (1740–1700 cm⁻¹) and C-O (1260–1100 cm⁻¹) .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

-

Formation of the Coumarin Core:

-

Esterification at Position 3:

Biological and Industrial Applications

Anticancer Activity

Coumarin derivatives exhibit anti-austerity activity, selectively targeting cancer cells under nutrient-deprived conditions. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ <1 µM) . Methyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate may similarly disrupt mitochondrial function or inhibit kinases involved in cancer cell survival.

MAO-B Inhibition

Structural analogs with methanesulfonyl or fluorophenethyl groups show high selectivity for monoamine oxidase B (MAO-B), a target for neurodegenerative diseases . The ethoxy group in this compound could enhance blood-brain barrier penetration, making it a candidate for Parkinson’s disease therapy.

Material Science Applications

The planar structure and conjugated π-system enable use in:

-

Organic semiconductors: As electron-transport layers in OLEDs .

-

Fluorescent probes: Due to inherent luminescence under UV light .

Future Research Directions

-

Structural Optimization: Introduce substituents at C4 or C8 to enhance bioactivity.

-

In Silico Studies: Molecular docking against MAO-B or cancer targets to predict efficacy.

-

Green Synthesis: Explore solvent-free or biocatalytic routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume